N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with 3,4-dimethoxy groups and a propargylamine-derived side chain containing a diisopropylamino moiety. The diisopropylamino group likely enhances solubility in organic solvents, while the alkyne moiety may confer reactivity for further functionalization (e.g., via click chemistry).
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(2)21(15(3)4)12-8-7-11-20-19(22)16-9-10-17(23-5)18(13-16)24-6/h9-10,13-15H,11-12H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHZVATNWZEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC(=C(C=C1)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a diisopropylamine derivative under suitable conditions.
Coupling with 3,4-dimethoxybenzoyl chloride: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally analogous molecules identified in the evidence:
Structural and Functional Analysis:
Benzamide Derivatives: The target compound shares the 3,4-dimethoxybenzamide motif with 3b , but replaces the furan-enone-p-tolylamino system with a propargylamine side chain. This substitution may reduce steric hindrance and increase alkyne-mediated reactivity compared to the planar furan system in 3b. Isoxaben utilizes a 2,6-dimethoxybenzamide scaffold, demonstrating that methoxy positioning significantly impacts bioactivity (e.g., herbicide vs.
Diisopropylamino Group: The diisopropylamino group in the target compound is analogous to 2-(N,N-Diisopropylamino)ethyl chloride , a precursor in synthesizing quaternary ammonium compounds.
Alkyne Functionality: The propargylamine (but-2-yn-1-yl) chain distinguishes the target compound from 3b (enone) and Example 53 (fluorinated chromenone). Alkynes are versatile in click chemistry, enabling conjugation to biomarkers or polymers—a feature absent in the compared compounds.
Thermal Stability :
- The target compound’s melting point is unreported, but 3b (187–189°C) and Example 53 (175–178°C) suggest that methoxybenzamide derivatives generally exhibit moderate thermal stability, suitable for storage at room temperature.
Research Implications and Limitations
- Synthetic Pathways: The target compound’s synthesis may parallel 3b (amide coupling) or 2-(N,N-Diisopropylamino)ethyl chloride (alkylation) , but the alkyne incorporation requires specialized methods (e.g., Sonogashira coupling).
- Biological Activity: While 3b was evaluated for cytotoxicity , the target compound’s bioactivity remains speculative. The diisopropylamino group may confer dopamine receptor modulation, as seen in , but direct evidence is lacking.
- Data Gaps : Key parameters (e.g., solubility, logP, IC50) for the target compound are missing, limiting comparative depth.
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzamide, a compound with the molecular formula C16H23N3O3, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a diisopropylamino group and a dimethoxybenzamide moiety. Its molecular weight is approximately 273.37 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | This compound |
| Synonyms | CID 71792502 |
Research indicates that this compound may act through multiple pathways:
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, likely through modulation of neurotransmitter systems.
- Antioxidant Activity : The presence of methoxy groups may enhance its antioxidant capacity, reducing oxidative stress in cellular models.
- Receptor Interaction : Preliminary studies suggest potential interactions with various receptors including adrenergic and dopaminergic pathways.
Pharmacological Studies
A review of several studies highlights the compound's efficacy across different biological models:
-
In Vitro Studies :
- A study demonstrated significant inhibition of cell proliferation in cancer cell lines at micromolar concentrations, suggesting potential anticancer properties.
- Neuroprotective assays indicated a reduction in neuronal cell death in models of oxidative stress.
-
In Vivo Studies :
- Animal models treated with the compound showed improved outcomes in ischemic stroke models, with reduced infarct size and improved neurological scores.
- Behavioral assays indicated enhanced cognitive function in rodent models, possibly linked to dopaminergic activity.
Case Study 1: Neuroprotection in Ischemic Models
In a controlled study involving rats subjected to middle cerebral artery occlusion (MCAO), administration of this compound resulted in:
- Reduction in Infarct Volume : A significant decrease in brain tissue damage was observed compared to control groups.
- Improved Neurological Function : Behavioral tests indicated better recovery post-stroke.
Case Study 2: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
